molecular formula C21H20F3N5O2 B2809137 6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176152-16-0

6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2809137
CAS No.: 2176152-16-0
M. Wt: 431.419
InChI Key: YXQPQERRVFLAJN-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the piperidine moiety. Common reagents and catalysts used in these reactions include:

    Pyrazole formation: Hydrazine derivatives and 1,3-diketones.

    Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates.

    Piperidine introduction: Piperidine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: Lacks the trifluoromethyl and piperidine groups.

    2-(trifluoromethyl)benzoyl-piperidine: Lacks the pyrazole and pyridazinone rings.

Uniqueness

The presence of the trifluoromethyl group and the piperidine moiety in 6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c22-21(23,24)17-5-2-1-4-16(17)20(31)27-12-8-15(9-13-27)14-29-19(30)7-6-18(26-29)28-11-3-10-25-28/h1-7,10-11,15H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQPQERRVFLAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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